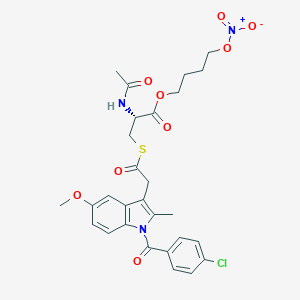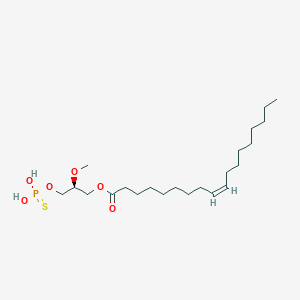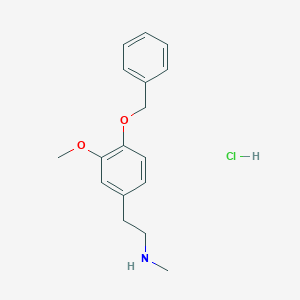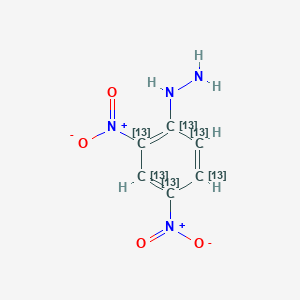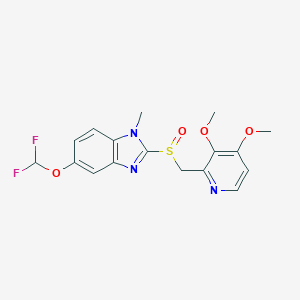
N1-甲基泮托拉唑
描述
N1-Methyl pantoprazole is a derivative of pantoprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and Zollinger-Ellison syndrome. N1-Methyl pantoprazole shares similar pharmacological properties with pantoprazole but has been modified to include a methyl group at the N1 position, potentially altering its pharmacokinetic and pharmacodynamic profile.
科学研究应用
N1-Methyl pantoprazole has several scientific research applications:
Chemistry: It is used as a model compound in studies involving proton pump inhibitors and their derivatives.
Biology: Research on its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in treating acid-related disorders with possibly improved pharmacokinetic properties compared to pantoprazole.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Target of Action
N1-Methyl Pantoprazole, also known as 4CH8A399MM, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
N1-Methyl Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by N1-Methyl Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, it disrupts the final step of this pathway, leading to a decrease in gastric acid secretion .
Pharmacokinetics
Upon oral administration, N1-Methyl Pantoprazole is rapidly and well absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is primarily metabolized by cytochrome P450 (CYP) 2C19 isozymes .
Result of Action
The primary result of N1-Methyl Pantoprazole’s action is the suppression of gastric acid secretion. This leads to the treatment of conditions such as gastroesophageal reflux disease (GERD), prevention of recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .
Action Environment
The action of N1-Methyl Pantoprazole is influenced by the acidic environment within the gastric parietal cells. The compound is converted into its active form in this acidic environment before it inhibits the H+/K±ATPase at parietal cells of the stomach .
生化分析
Biochemical Properties
By covalently binding to sulfhydryl groups of cysteines on this enzyme, N1-Methyl Pantoprazole inhibits the final step in gastric acid production .
Cellular Effects
N1-Methyl Pantoprazole’s primary cellular effect is the reduction of gastric acid secretion . This impacts various cellular processes, including the regulation of pH in the stomach. The reduction in gastric acid can influence cell signaling pathways, gene expression, and cellular metabolism within the gastric system .
Molecular Mechanism
The molecular mechanism of N1-Methyl Pantoprazole involves irreversible binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Temporal Effects in Laboratory Settings
The effects of N1-Methyl Pantoprazole persist longer than 24 hours due to the irreversible binding to the (H+, K+)-ATPase enzyme . The duration of action depends on the rate of de novo proton-pump regeneration, not the duration of drug circulation in the body .
Dosage Effects in Animal Models
In animal models, the effects of N1-Methyl Pantoprazole have been observed to vary with different dosages . For instance, a dosage of 1 mg/kg administered intravenously to goats resulted in specific pharmacokinetic parameters . The study did not report any threshold effects or toxic effects at high doses .
Metabolic Pathways
N1-Methyl Pantoprazole is metabolized mainly by the cytochrome P450 enzyme CYP2C19 . This metabolic pathway involves the conversion of N1-Methyl Pantoprazole to 4’-demethyl pantoprazole .
Transport and Distribution
N1-Methyl Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It distributes mainly in the extracellular fluid .
Subcellular Localization
The subcellular localization of N1-Methyl Pantoprazole is primarily at the secretory surface of gastric parietal cells . Here, it binds to the (H+, K+)-ATPase enzyme, exerting its acid-suppressing effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl pantoprazole typically involves the methylation of pantoprazole. The process begins with the preparation of pantoprazole, which is synthesized through the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This intermediate is then oxidized using m-chloroperoxybenzoic acid to yield pantoprazole .
For the methylation step, pantoprazole is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the methylation at the N1 position .
Industrial Production Methods: Industrial production of N1-Methyl pantoprazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions: N1-Methyl pantoprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- Pantoprazole
- Omeprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Comparison: N1-Methyl pantoprazole is unique due to the presence of the methyl group at the N1 position, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Compared to pantoprazole, N1-Methyl pantoprazole might exhibit different potency, duration of action, and side effect profile. Studies have shown that while pantoprazole and lansoprazole have similar potencies, rabeprazole is more potent on a per-milligram basis .
属性
IUPAC Name |
5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYXCHABHQOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624742-53-6 | |
| Record name | N1-Methyl pantoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-METHYL PANTOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


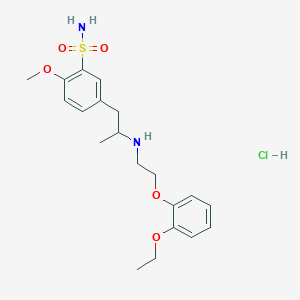
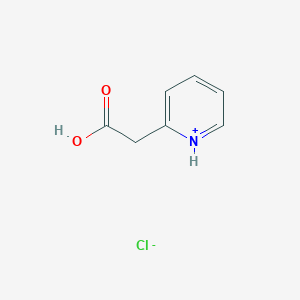
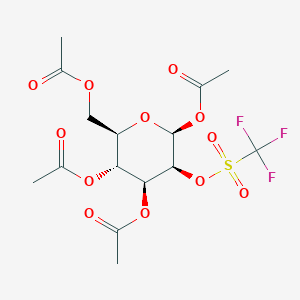
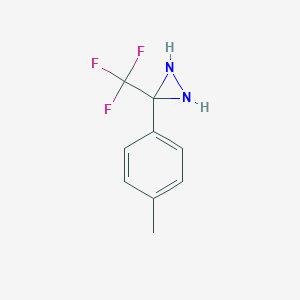

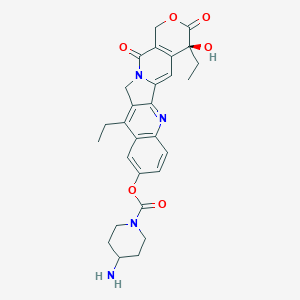
![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)
